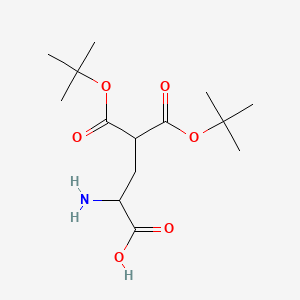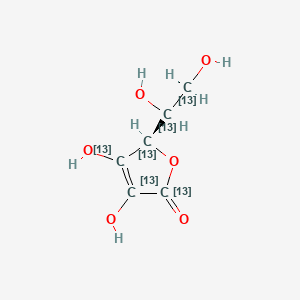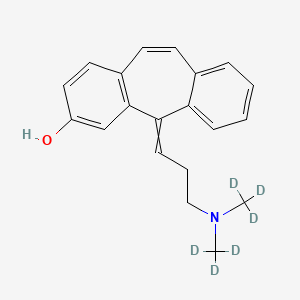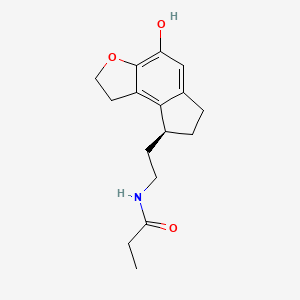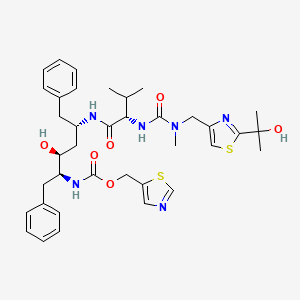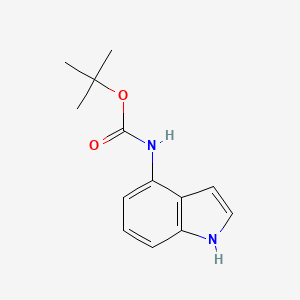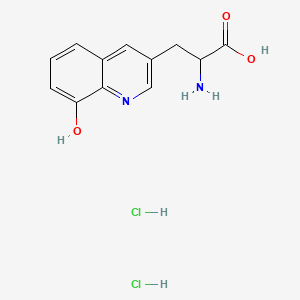
2-Hydroxy Promazine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. It is primarily used in proteomics research and other scientific studies. The compound has a molecular formula of C17H14D6N2OS and a molecular weight of 306.46 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Promazine-d6 involves the deuteration of PromazineSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure the consistent quality and quantity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-Hydroxy Promazine-d6 is widely used in scientific research, including:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways and interactions of Promazine and its metabolites.
Medicine: The compound is used in pharmacokinetic studies to understand the distribution and metabolism of Promazine in the body.
Mécanisme D'action
2-Hydroxy Promazine-d6, like its parent compound Promazine, acts by blocking a variety of receptors in the brain, particularly dopamine receptors. Dopamine is involved in transmitting signals between brain cells, and excess dopamine can cause over-stimulation of dopamine receptors. By blocking these receptors, this compound helps to manage conditions such as schizophrenia and psychomotor agitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Promazine: The parent compound, used primarily as an antipsychotic agent.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Acepromazine: Used mainly in veterinary medicine as a sedative and antiemetic.
Uniqueness
2-Hydroxy Promazine-d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the stability and resolution of NMR signals, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1215762-22-3 |
|---|---|
Formule moléculaire |
C17H20N2OS |
Poids moléculaire |
306.457 |
Nom IUPAC |
10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |
Clé InChI |
YMVFQWULFRMLRA-WFGJKAKNSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |
Synonymes |
10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-ol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
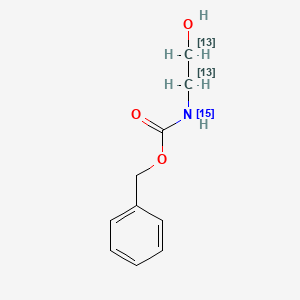
![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
